Ethanone, 2-bromo-1-(2-quinoxalinyl)-
Overview
Description
Ethanone, 2-bromo-1-(2-quinoxalinyl)- is a chemical compound with the molecular formula C10H8BrN3O. It is known for its unique structure, which includes a quinoxaline ring attached to a bromo-substituted ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(2-quinoxalinyl)- typically involves the reaction of 2-quinoxalinecarboxaldehyde with bromoacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(2-quinoxalinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azido or thiol-substituted quinoxaline derivatives.
Oxidation: Formation of quinoxaline carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Scientific Research Applications
Ethanone, 2-bromo-1-(2-quinoxalinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis. The bromo-substituted ethanone group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-bromo-1-(2-hydroxyphenyl)-
- Ethanone, 2-bromo-1-(2,3,5,6-tetramethylphenyl)-
- Ethanone, 2-bromo-1-(2-bromo-5-methoxyphenyl)-
- Ethanone, 2-bromo-1-(2-methylcyclohexyl)-
- Ethanone, 2-bromo-1-(2-iodophenyl)-
Uniqueness
Ethanone, 2-bromo-1-(2-quinoxalinyl)- is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties. This ring structure is known for its versatility and potential for various modifications, making the compound a valuable intermediate in synthetic chemistry and drug development .
Properties
IUPAC Name |
2-bromo-1-quinoxalin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIXVUVGGDZTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510174 | |
Record name | 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-57-1 | |
Record name | 2-Bromo-1-(quinoxalin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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